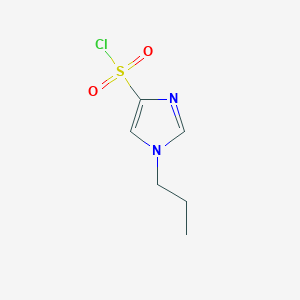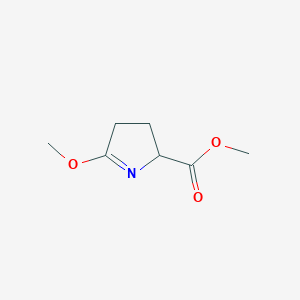
3,3'-Dimercaptobenzidine
Overview
Description
3,3’-Dimercaptobenzidine: is an organic compound with the molecular formula C12H12N2S2 It is characterized by the presence of two mercapto groups (-SH) attached to a benzidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimercaptobenzidine typically involves the reaction of benzidine with sulfur-containing reagents. One common method is the reaction of benzidine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction proceeds as follows:
C12H12N2+S2Cl2→C12H12N2S2+HCl
Industrial Production Methods: In industrial settings, the production of 3,3’-Dimercaptobenzidine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dimercaptobenzidine undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides (R-S-S-R).
Reduction: Thiols (R-SH).
Substitution: Substituted benzidine derivatives.
Scientific Research Applications
Chemistry: 3,3’-Dimercaptobenzidine is used as a building block in the synthesis of various organic compounds
Biology: In biological research, 3,3’-Dimercaptobenzidine is used as a reagent for detecting and quantifying thiol groups in proteins and other biomolecules. It is also used in the study of enzyme mechanisms involving thiol groups.
Industry: 3,3’-Dimercaptobenzidine is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various industrial processes, including metal extraction and purification.
Mechanism of Action
The mechanism of action of 3,3’-Dimercaptobenzidine involves its interaction with thiol groups in proteins and enzymes. The mercapto groups (-SH) can form covalent bonds with thiol groups, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
3,3’-Dimethoxybenzidine: Similar structure but with methoxy groups (-OCH3) instead of mercapto groups.
3,3’-Diaminobenzidine: Contains amino groups (-NH2) instead of mercapto groups.
Uniqueness: 3,3’-Dimercaptobenzidine is unique due to the presence of mercapto groups, which confer distinct chemical reactivity and biological activity. The ability to form disulfide bonds with thiol groups in proteins and enzymes sets it apart from other benzidine derivatives.
Properties
IUPAC Name |
2-amino-5-(4-amino-3-sulfanylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZYYXBVQTVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S)S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-(methylamino)ethyl]benzonitrile](/img/structure/B3236582.png)

![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B3236615.png)
![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B3236617.png)
![Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B3236619.png)

![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![Benzyl [2,4'-bipiperidine]-1-carboxylate](/img/structure/B3236632.png)
